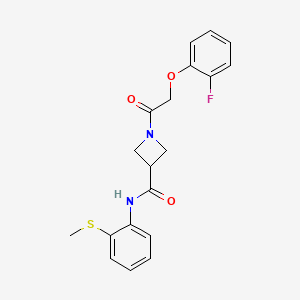
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and promising biological activities. The compound features an azetidine ring, an acetyl group, and substituents that include a fluorinated phenoxy moiety and a methylthio-substituted phenyl group. This configuration is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure
The molecular formula of the compound includes elements such as fluorine, nitrogen, oxygen, and sulfur. The specific structural features are crucial for its biological activity:
- Azetidine Ring : A four-membered ring structure that can influence the compound's reactivity and interaction with biological systems.
- Fluorophenoxy Group : Known for enhancing lipophilicity, which may improve membrane permeability.
- Methylthio Group : Potentially involved in hydrogen bonding and other interactions with target proteins.
Research indicates that this compound acts as a small-molecule inhibitor. Its mechanism primarily involves binding to specific enzymes, thereby inhibiting their activity and affecting downstream cellular processes such as apoptosis in cancer cells. This suggests potential applications in cancer therapy and other diseases where enzyme modulation is beneficial.
Cytotoxicity and Antitumor Effects
Preliminary studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this azetidine derivative have shown promising results in inhibiting cell proliferation in human acute myeloid leukemia (HL60) cells. The cytotoxicity of these compounds was quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL60 | 0.41 ± 0.04 |
| Similar Azetidine Derivative | HL60 | 0.35 ± 0.05 |
These findings suggest that the compound may effectively target cancer cells, warranting further investigation into its therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. SAR studies have indicated that modifications in the azetidine core or the substituent groups significantly impact activity. For example, the presence of the fluorine atom in the phenoxy group enhances the compound's potency against certain biological targets .
Case Studies
Recent research has provided insights into the pharmacological profile of azetidine derivatives:
- Study on Azetidine Derivatives : A comprehensive evaluation of azetidine derivatives revealed that compounds with similar structural features to this compound exhibited significant inhibition of inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Anticonvulsant Activity : Another study investigated related compounds for their anticonvulsant properties, demonstrating that modifications to the azetidine structure can yield compounds with varying degrees of efficacy against seizure models .
属性
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-26-17-9-5-3-7-15(17)21-19(24)13-10-22(11-13)18(23)12-25-16-8-4-2-6-14(16)20/h2-9,13H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITGOECLYPZRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














